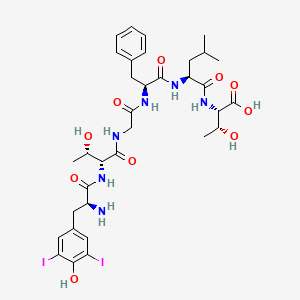

(3,5-Diiodo-tyr1)-dtlet

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

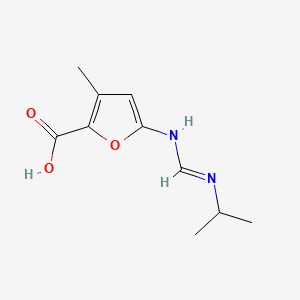

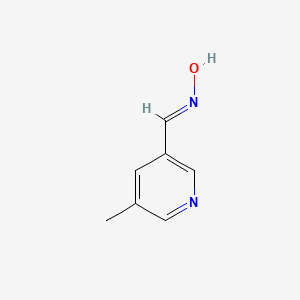

“(3,5-Diiodo-tyr1)-dtlet” is a polypeptide . It’s also known as “(3,5-DIIODO-TYR1)-DAGO ACETATE SALT” with the CAS number 103213-42-9 .

Molecular Structure Analysis

The molecular formula of “this compound” is C26H33I2N5O6 . The detailed cellular and molecular mechanisms through which 3,5-T2 elicits a multiplicity of actions remains unknown .Chemical Reactions Analysis

The chemical formula of “this compound” is C26H33I2N5O6 . The law of conservation of mass dictates that the quantity of each element given in the chemical formula does not change in a chemical reaction .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 765.38 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 921.1±65.0 °C at 760 mmHg .Mechanism of Action

3,5-Diiodothyronine (3,5-T2) is an active thyroid hormone. It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . 3,5-T2 is an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46I2N6O10/c1-16(2)10-24(32(49)42-28(18(4)44)34(51)52)40-31(48)25(14-19-8-6-5-7-9-19)39-26(45)15-38-33(50)27(17(3)43)41-30(47)23(37)13-20-11-21(35)29(46)22(36)12-20/h5-9,11-12,16-18,23-25,27-28,43-44,46H,10,13-15,37H2,1-4H3,(H,38,50)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,51,52)/t17-,18+,23-,24-,25-,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHLKDQPMLYABU-MIQYYDCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46I2N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene-](/img/no-structure.png)

![Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl este](/img/structure/B560886.png)

![2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol](/img/structure/B560899.png)